An In-depth Technical Guide to 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine (CAS 954216-03-6)
An In-depth Technical Guide to 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine (CAS 954216-03-6)
This technical guide provides a comprehensive overview of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine, a key heterocyclic intermediate with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and potential applications, grounded in established chemical principles.
Introduction: The Strategic Importance of Substituted Nitropyridines
Substituted pyridines are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. The strategic introduction of a nitro group, as seen in the 3-nitropyridine core, significantly modulates the electronic properties of the pyridine ring. This electron-withdrawing group activates the ring towards nucleophilic aromatic substitution, providing a versatile handle for the introduction of various functional groups.[1][2] The presence of a bromine atom at the 5-position further expands the synthetic possibilities, allowing for subsequent cross-coupling reactions.
5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine combines this activated pyridine core with a furan-2-ylmethylamino side chain. The furan moiety is a well-known bioisostere for phenyl rings and can engage in various biological interactions, while the secondary amine linker provides a point of flexibility and potential hydrogen bonding. This unique combination of structural features makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine is presented in the table below.
| Property | Value | Source |
| CAS Number | 954216-03-6 | [3] |
| Molecular Formula | C10H8BrN3O3 | [3][4] |
| Molecular Weight | 298.09 g/mol | [4] |
| Appearance | Likely a yellow to light-brown solid | Inferred from related compounds |
| Purity | Commercially available up to 98% | [5] |
Proposed Synthetic Pathway & Experimental Protocol
The synthesis of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine can be logically achieved through a nucleophilic aromatic substitution reaction. The proposed pathway involves the reaction of a suitable 2-halopyridine precursor with furan-2-ylmethylamine.
Retrosynthetic Analysis
A logical retrosynthetic approach to the target molecule is outlined below. The key disconnection is the C-N bond between the pyridine ring and the secondary amine.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthesis Protocol
This protocol describes a plausible method for the laboratory-scale synthesis of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine, based on established chemical transformations of similar pyridine derivatives.[1][6]
Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine
The synthesis of the key intermediate, 2-amino-5-bromo-3-nitropyridine, is a critical first step. This can be achieved through the nitration of 2-amino-5-bromopyridine.
-
Reaction Scheme:
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Experimental Procedure:
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To a stirred solution of 2-amino-5-bromopyridine in concentrated sulfuric acid, cooled to 0 °C, add concentrated nitric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-3-nitropyridine.[9][10]
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Step 2: Synthesis of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine
The final step involves a nucleophilic aromatic substitution reaction where the amino group of furan-2-ylmethylamine displaces a leaving group at the 2-position of the nitropyridine ring. For this to occur, the amino group of 2-amino-5-bromo-3-nitropyridine would first need to be converted to a better leaving group, such as a halogen, via a Sandmeyer-type reaction to yield a dihalonitropyridine intermediate. A more direct approach, however, would be to start from a commercially available or readily synthesized 2-chloro- or 2-bromo-5-bromo-3-nitropyridine. Assuming the availability of 2,5-dibromo-3-nitropyridine:
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Reaction Scheme:
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2,5-Dibromo-3-nitropyridine is reacted with furan-2-ylmethylamine in the presence of a base. The electron-withdrawing nitro group facilitates the displacement of the bromine atom at the 2-position.
-
-
Experimental Procedure:
-
Dissolve 2,5-dibromo-3-nitropyridine in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add furan-2-ylmethylamine to the solution, followed by a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to scavenge the HBr formed during the reaction.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.
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Collect the solid by filtration, wash with water, and purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine.
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Reactivity and Mechanistic Insights
The reactivity of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine is primarily governed by the interplay of the functional groups on the pyridine ring.
Caption: Key reactive sites and potential transformations.
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Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group at the 3-position strongly activates the pyridine ring for nucleophilic attack, particularly at the 2- and 6-positions. The synthesis of the title compound is a prime example of this reactivity.[1][6]
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl2, H2/Pd-C).[11] This opens up a plethora of further synthetic transformations, such as diazotization or the formation of fused heterocyclic systems.
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Cross-Coupling Reactions: The bromine atom at the 5-position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, further diversifying the molecular scaffold.
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Furan Ring Chemistry: The furan ring can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid degradation of the furan moiety. The secondary amine can also be further functionalized through alkylation or acylation.[12]
Potential Applications in Drug Discovery and Materials Science
While specific applications for 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine are not extensively documented in the public domain, its structural motifs suggest significant potential in several areas:
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Medicinal Chemistry: The nitropyridine scaffold is present in a number of biologically active compounds.[6] The furan ring is a common feature in many approved drugs. Therefore, this compound serves as a valuable starting material for the synthesis of novel kinase inhibitors, anti-infective agents, and other therapeutic candidates. The bromo-substituent allows for late-stage diversification in a drug discovery program.
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Materials Science: Pyridine-based ligands are widely used in coordination chemistry and for the construction of metal-organic frameworks (MOFs). The functional groups on this molecule could be exploited to create novel ligands for catalysis or functional materials with interesting photophysical properties.[6][13]
Safety and Handling
As with all laboratory chemicals, 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine should be handled with appropriate care. Based on the safety data for related bromonitropyridines, this compound is likely to be an irritant to the skin, eyes, and respiratory system.[14][15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine is a strategically designed heterocyclic building block with significant potential for the synthesis of complex molecular architectures. Its synthesis is achievable through established synthetic methodologies, and its rich functional group array provides numerous avenues for further chemical modification. This technical guide provides a solid foundation for researchers looking to explore the chemistry and potential applications of this versatile intermediate in drug discovery and materials science.
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